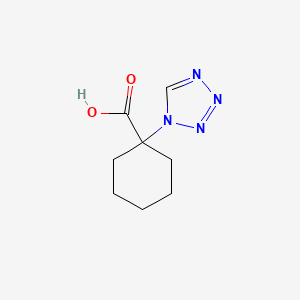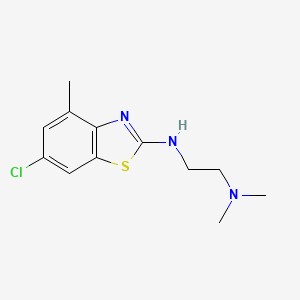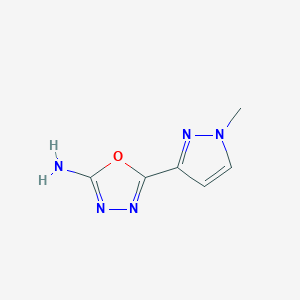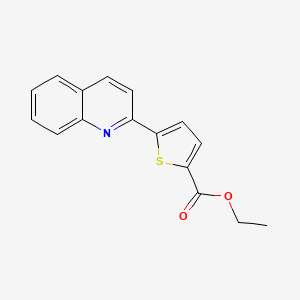
2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene: is an organic compound with a complex structure that includes chlorine, fluorine, and trifluoroethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-Chloro-4-fluorotoluene.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors equipped with efficient cooling systems to maintain the required low temperatures.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and product consistency.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The trifluoroethyl group can engage in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include derivatives with different functional groups replacing the chlorine or fluorine atoms.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry:
Agrochemicals: Utilized in the development of pesticides and herbicides.
Materials Science: Employed in the creation of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, interacting with nucleophiles in the target molecules.
Hydrophobic Interactions: The trifluoroethyl group enhances hydrophobic interactions, which can influence the compound’s binding affinity to certain molecular targets.
Pathways Involved: The specific pathways depend on the application, such as enzyme inhibition in pharmaceuticals or disruption of metabolic processes in agrochemicals.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluorotoluene: Shares the chloro and fluoro substituents but lacks the trifluoroethyl group.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Chloro-4-fluoro-1-methylbenzene: Lacks the trifluoroethyl group, making it less hydrophobic.
Uniqueness:
Trifluoroethyl Group: The presence of the trifluoroethyl group in 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene imparts unique chemical properties such as increased hydrophobicity and stability.
Reactivity: The combination of chlorine, fluorine, and trifluoroethyl groups makes it highly reactive and versatile in various chemical reactions.
Eigenschaften
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4/c1-5-2-3-7(11)6(8(5)10)4-9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJCALRLWYAPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194217 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-59-7 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)



![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)



